molecular formula C12H12N4O2 B14904305 n-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine

n-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine

Cat. No.: B14904305
M. Wt: 244.25 g/mol
InChI Key: QJBMRXDBXOAJPJ-UHFFFAOYSA-N
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Description

N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine typically involves the reaction of 3-methylpyridin-2-ylmethylamine with 3-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, acids.

    Coupling Reactions: Arylboronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: 3-amino-2-(3-methylpyridin-2-ylmethyl)pyridine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern and the presence of both nitro and methyl groups on the pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-3-nitropyridin-2-amine

InChI

InChI=1S/C12H12N4O2/c1-9-4-2-6-13-10(9)8-15-12-11(16(17)18)5-3-7-14-12/h2-7H,8H2,1H3,(H,14,15)

InChI Key

QJBMRXDBXOAJPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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